molecular formula C13H14BrN3 B1481886 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2098107-58-3

3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1481886
CAS No.: 2098107-58-3
M. Wt: 292.17 g/mol
InChI Key: UWUBQDNPUQFYCA-UHFFFAOYSA-N
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Description

3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be formed through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound . The pyridine ring can be introduced via a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
  • 3-(4-fluoro-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
  • 3-(4-iodo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Uniqueness

The uniqueness of 3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c1-9-12(14)13(11-3-2-6-15-7-11)16-17(9)8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUBQDNPUQFYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CC2)C3=CN=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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